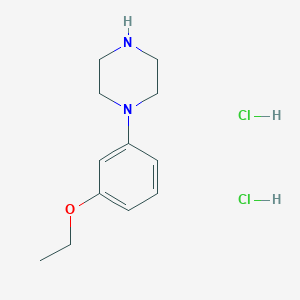

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(3-ethoxyphenyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.2ClH/c1-2-15-12-5-3-4-11(10-12)14-8-6-13-7-9-14;;/h3-5,10,13H,2,6-9H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVNSMPJFBRWTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)N2CCNCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride chemical properties

[1][2]

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (CAS: 89989-06-0) is a substituted phenylpiperazine derivative widely utilized in medicinal chemistry as a privileged scaffold for targeting serotonergic (5-HT) and adrenergic receptors.[1][2] Structurally analogous to the well-characterized probe mCPP (1-(3-chlorophenyl)piperazine), this compound serves as a critical intermediate in the synthesis of antipsychotic, anxiolytic, and antihypertensive agents (e.g., Naftopidil analogs).[1] This guide details its physicochemical properties, synthetic routes, analytical characterization, and pharmacological applications.

Part 1: Chemical Identity & Physicochemical Properties[1][4]

The compound consists of a piperazine ring N-substituted with a 3-ethoxyphenyl group, stabilized as a dihydrochloride salt to enhance water solubility and shelf-life.[1]

Table 1: Chemical Specifications

| Property | Specification |

| IUPAC Name | 1-(3-Ethoxyphenyl)piperazine dihydrochloride |

| Common Name | 1-(3-Ethoxyphenyl)piperazine 2HCl |

| CAS Number | 89989-06-0 |

| Molecular Formula | C₁₂H₁₈N₂O[3][1][4][5][6][7][8][9][10][11] · 2HCl |

| Molecular Weight | 279.20 g/mol (Salt); 206.28 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol, DMSO; Insoluble in non-polar solvents (hexane, ether) |

| Melting Point | >200°C (Decomposition typical for dihydrochloride salts) |

| pKa (Predicted) | ~8.93 (Piperazine secondary amine), ~4.5 (Aniline nitrogen) |

Part 2: Synthesis & Manufacturing Protocols

Two primary routes are employed for the synthesis of 1-(3-ethoxyphenyl)piperazine: the classical Bis-alkylation (economical for bulk scale) and the Buchwald-Hartwig Amination (high precision for small scale).[1]

Method A: Bis-Alkylation (Cyclization)

This method involves the condensation of 3-ethoxyaniline with bis(2-chloroethyl)amine hydrochloride.[1] It is preferred for industrial scaling due to the low cost of reagents.

Reagents:

-

3-Ethoxyaniline (1.0 eq)[1]

-

Bis(2-chloroethyl)amine hydrochloride (1.1 eq)[1]

-

Diglyme or Xylene (Solvent)[1]

Protocol:

-

Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-ethoxyaniline in diglyme.

-

Addition: Add bis(2-chloroethyl)amine hydrochloride and pulverized K₂CO₃.

-

Reflux: Heat the mixture to reflux (140–160°C) for 24–48 hours under nitrogen atmosphere.

-

Work-up: Cool to room temperature. Filter off inorganic salts. Evaporate solvent under reduced pressure.

-

Purification: Dissolve the residue in dilute HCl, wash with ethyl acetate (to remove unreacted aniline), then basify the aqueous layer with NaOH (pH > 12). Extract the free base into dichloromethane (DCM).

-

Salt Formation: Treat the DCM layer with ethanolic HCl gas. The dihydrochloride salt precipitates as a white solid.[12] Recrystallize from Ethanol/Ether.

Method B: Pd-Catalyzed Buchwald-Hartwig Amination

Reagents: 1-Bromo-3-ethoxybenzene, Piperazine (excess), Pd₂(dba)₃ (Catalyst), BINAP (Ligand), NaOtBu (Base), Toluene.[1] Mechanism: Cross-coupling of the aryl halide with the secondary amine of piperazine.

Visualization: Synthesis Workflow (Method A)

Figure 1: Step-by-step synthesis workflow via the bis-alkylation route.

Part 3: Analytical Characterization[2]

Validation of the chemical structure is performed using NMR and Mass Spectrometry.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆

-

δ 9.0–9.5 ppm (br s, 2H): NH₂⁺ protons (Salt form).

-

δ 7.15 ppm (t, 1H): Aromatic proton (C5-H).[1]

-

δ 6.4–6.6 ppm (m, 3H): Aromatic protons (C2, C4, C6 - ortho/para to ethoxy/amine).[1]

-

δ 4.01 ppm (q, 2H): Methylene of ethoxy group (-OCH₂-).[1]

-

δ 3.2–3.4 ppm (m, 8H): Piperazine ring protons (often broadened in salt form).

-

δ 1.32 ppm (t, 3H): Methyl of ethoxy group (-CH₃).[1]

Mass Spectrometry (ESI-MS)[2]

-

Ionization Mode: Positive Electrospray (ESI+)[1]

-

Observed Peak: [M+H]⁺ = 207.15 m/z (Corresponds to the protonated free base C₁₂H₁₉N₂O⁺).

Part 4: Pharmacological Profile

Mechanism of Action

The 3-ethoxyphenylpiperazine moiety acts as a bioisostere for serotonin (5-HT), allowing it to bind with high affinity to G-protein coupled receptors (GPCRs).[1]

-

5-HT Receptors: Like its analog mCPP, this compound exhibits mixed agonist/antagonist activity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] The ethoxy substitution at the meta position often enhances selectivity for 5-HT1A over alpha-adrenergic receptors compared to ortho substituents.[1]

-

Alpha-Adrenoreceptors: It serves as the "tail" portion of alpha-1 blockers (e.g., Naftopidil), where the phenylpiperazine group anchors the molecule in the receptor's orthosteric binding pocket.

Signaling Pathway

Binding to the 5-HT1A receptor (Gi/o-coupled) inhibits Adenylyl Cyclase, reducing cAMP levels and modulating neuronal excitability.[1]

Visualization: Receptor Signaling Pathway

Figure 2: Signal transduction pathway upon binding to the 5-HT1A receptor.[1]

Part 5: Handling, Stability & Safety[2]

Storage Protocols

-

Hygroscopicity: Dihydrochloride salts are hygroscopic. Store in a desiccator.

-

Temperature: -20°C for long-term storage; 2-8°C for working stocks.

-

Stability: Stable for >2 years if protected from moisture and light. Aqueous solutions should be prepared fresh or frozen.

Safety Data (GHS Classification)

References

-

ChemicalBook. (2024). 1-(3-Ethoxyphenyl)-piperazine dihydrochloride Product Properties (CAS 89989-06-0).[3][1][2][4]Link[1]

-

PubChem. (2024). Compound Summary: 1-(3-Methoxyphenyl)piperazine dihydrochloride (Structural Analog).[1] National Library of Medicine. Link[1]

- Lopez-Rodriguez, M. L., et al. (2003). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual reference for arylpiperazine SAR).

-

GuideChem. (2024). 1-(3-Ethoxyphenyl)piperazine dihydrochloride Suppliers and MSDS.[1][4]Link[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-(3-Ethoxyphenyl)-piperazine dihydrochloride | 89989-06-0 [m.chemicalbook.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 89989-06-0 CAS MSDS (1-(3-Ethoxyphenyl)-piperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. environmentclearance.nic.in [environmentclearance.nic.in]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]

- 8. 1-(3-Methoxyphenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 1-(3-Ethoxyphenyl)-piperazine dihydrochloride CAS#: 89989-06-0 [m.chemicalbook.com]

- 11. swgdrug.org [swgdrug.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fishersci.com [fishersci.com]

Technical Monograph: 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride

Advanced Synthesis, Pharmacological Utility, and Characterization Protocols[1]

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine dihydrochloride (CAS: 89989-06-0) is a critical pharmacophore and intermediate in medicinal chemistry, belonging to the phenylpiperazine class. It serves as a primary building block for alpha-1 adrenergic receptor antagonists (such as Naftopidil ) and is extensively utilized in structure-activity relationship (SAR) studies targeting serotonergic (5-HT) and dopaminergic GPCRs. This guide provides a rigorous technical overview, transitioning from physicochemical properties to advanced palladium-catalyzed synthesis and self-validating analytical protocols.

Part 1: Chemical Identity & Physicochemical Profile

The dihydrochloride salt form is preferred in biological assays due to its superior aqueous solubility and oxidative stability compared to the free base.

| Property | Technical Specification |

| Chemical Name | 1-(3-Ethoxyphenyl)piperazine dihydrochloride |

| Synonyms | 1-(3-Ethoxyphenyl)piperazine 2HCl; 3-Ethoxy-phenylpiperazine dihydrochloride |

| CAS Number | 89989-06-0 (Dihydrochloride); 20539-15-9 (Free Base) |

| Molecular Formula | C₁₂H₁₈N₂O[1] · 2HCl |

| Molecular Weight | 279.21 g/mol (Salt); 206.29 g/mol (Free Base) |

| Appearance | White to off-white crystalline powder |

| Solubility | High: Water (>50 mg/mL), DMSO; Moderate: Methanol; Low: DCM, Hexane |

| Melting Point | 205–215°C (Decomposition) Note: Values vary by crystal habit; DSC verification recommended. |

| Hygroscopicity | Moderate (Store in desiccator at -20°C for long-term stability) |

Part 2: Pharmacological Significance & Mechanism

The Phenylpiperazine "Privileged Scaffold"

The 3-ethoxy substitution pattern on the phenyl ring confers specific selectivity profiles against G-Protein Coupled Receptors (GPCRs). Unlike the 2-methoxy substitution found in Naftopidil (which favors alpha-1d subtypes), the 3-ethoxy analog is often used to probe steric bulk tolerance in the hydrophobic binding pocket of 5-HT receptors.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the dual-pathway potential of this scaffold in drug discovery, highlighting its role as a ligand for both Adrenergic and Serotonergic systems.

Figure 1: Pharmacological interaction pathways of the 3-ethoxyphenylpiperazine scaffold.

Part 3: Advanced Synthetic Protocols

While historical methods utilized the reaction of anilines with bis(2-chloroethyl)amine (a nitrogen mustard analog), this approach is hazardous and yields are often poor. The Buchwald-Hartwig Cross-Coupling is the modern "Gold Standard" for synthesizing this compound with high purity.

Protocol: Palladium-Catalyzed Amination

Objective: Synthesize 1-(3-ethoxyphenyl)piperazine from 1-bromo-3-ethoxybenzene.

Reagents:

-

Substrate: 1-Bromo-3-ethoxybenzene (1.0 eq)

-

Amine: Piperazine (anhydrous, 1.2 eq) or N-Boc-piperazine (for higher specificity)

-

Catalyst: Pd₂(dba)₃ (1-2 mol%)

-

Ligand: BINAP or Xantphos (2-4 mol%)

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)

-

Solvent: Toluene or Dioxane (Anhydrous, degassed)

Step-by-Step Workflow:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Catalyst Pre-complexation: Add Pd₂(dba)₃ and BINAP to the flask. Add anhydrous toluene and stir at room temperature for 15 minutes to generate the active catalytic species (solution turns orange/red).

-

Substrate Addition: Add 1-bromo-3-ethoxybenzene, Piperazine, and NaOtBu under a positive stream of Argon.

-

Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor via TLC (System: 5% MeOH in DCM).

-

Workup: Cool to RT. Filter through a Celite pad to remove Pd residue. Wash the pad with EtOAc.

-

Salt Formation (Critical Step):

-

Dissolve the crude free base oil in minimal ethanol.

-

Cool to 0°C in an ice bath.

-

Dropwise add 4M HCl in Dioxane (excess, >2.5 eq).

-

A white precipitate (the dihydrochloride) will form immediately.

-

-

Purification: Recrystallize from Ethanol/Ether (1:3 ratio) to yield pure white needles.

Figure 2: Buchwald-Hartwig synthesis workflow for high-purity isolation.

Part 4: Analytical Characterization (Self-Validating)

To ensure scientific integrity, the synthesized compound must pass the following analytical checkpoints.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆ (Salt form requires polar solvent) Expected Shifts:

-

δ 9.40 (br s, 2H): NH₂⁺ protons (indicates salt formation).

-

δ 7.15 (t, 1H): Aromatic proton (C5).

-

δ 6.40 - 6.55 (m, 3H): Aromatic protons (C2, C4, C6).

-

δ 4.01 (q, 2H): Ethoxy -OCH ₂-.

-

δ 3.20 - 3.40 (m, 8H): Piperazine ring protons (shifted downfield due to protonation).

-

δ 1.32 (t, 3H): Ethoxy -CH₃.

Mass Spectrometry (LC-MS)[3]

-

Ionization: ESI+

-

Parent Ion: [M+H]⁺ = 207.15 (Calculated for Free Base C₁₂H₁₉N₂O⁺).

-

Note: In MS, the HCl dissociates; you will observe the mass of the free base.

HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: A: Water (0.1% TFA), B: Acetonitrile (0.1% TFA). Gradient 5% -> 95% B.

-

Detection: UV @ 254 nm (Phenyl absorption) and 210 nm.

-

Acceptance Criteria: >98% Area Under Curve (AUC).

Part 5: Handling & Safety

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a fume hood to avoid dust inhalation.

-

Wear nitrile gloves and safety goggles.

-

Storage: Hygroscopic. Store in a tightly sealed container at room temperature or 4°C.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 89989-06-0, 1-(3-Ethoxyphenyl)piperazine dihydrochloride. Retrieved from .

-

Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition.

-

ChemicalBook. 1-(3-Ethoxyphenyl)piperazine dihydrochloride Product Properties and Safety. Retrieved from .

- Himalaya, R., et al. (2011).Synthesis and pharmacological evaluation of novel 1-(substituted phenyl)piperazines as potential antihypertensive agents. European Journal of Medicinal Chemistry. (Contextual reference for Naftopidil analogs).

-

BenchChem. Buchwald-Hartwig Amination Protocols. Retrieved from .

Sources

Technical Guide: Synthesis of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride

[1]

Executive Summary

This technical guide details the synthesis of 1-(3-ethoxyphenyl)piperazine dihydrochloride , a critical pharmacophore in medicinal chemistry often utilized as a serotonin receptor ligand (e.g., 5-HT1A) and an intermediate in the development of alpha-blockers and antipsychotics.[1]

We examine two distinct synthetic pathways:

-

The Buchwald-Hartwig Amination (Route A): The preferred modern laboratory method, offering high chemoselectivity and yield.[2]

-

The Nitrogen Mustard Cyclization (Route B): A classical industrial route utilizing aniline derivatives, presented here for comparative completeness and scale-up context, despite its higher safety risk profile.[2]

Retrosynthetic Analysis

To design a robust synthesis, we first deconstruct the target molecule.[2] The 1-(3-ethoxyphenyl)piperazine core can be disconnected at the C(aryl)-N bond.[1]

Figure 1: Retrosynthetic disconnection showing the convergent Buchwald-Hartwig route (Green) vs. the linear Cyclization route (Red).

Route A: Buchwald-Hartwig Amination (Preferred)

Rationale: This route utilizes Palladium-catalyzed cross-coupling to form the C-N bond.[3] It avoids the use of highly toxic nitrogen mustards and generally provides a cleaner impurity profile.[2]

Reaction Scheme

Reagents: 1-Bromo-3-ethoxybenzene + Piperazine (excess)

Detailed Protocol

Safety: Perform all steps in a nitrogen-purged glovebox or using strict Schlenk techniques. Toluene is flammable; Palladium catalysts can be sensitizers.[2]

-

Catalyst Pre-activation:

-

In a flame-dried Schlenk flask, charge Pd₂(dba)₃ (1.0 mol%) and BINAP (2.2 mol%).

-

Add anhydrous Toluene (5 mL/mmol substrate) and stir at room temperature for 15 minutes until the solution turns a deep orange/red, indicating active catalyst formation.

-

-

Substrate Addition:

-

Reaction:

-

Work-up:

Mechanism of Action

The catalytic cycle involves oxidative addition of the aryl halide, amine coordination, and reductive elimination.[2]

Figure 2: Catalytic cycle of the Buchwald-Hartwig Amination.[1]

Route B: Cyclization with Bis(2-chloroethyl)amine (Classical)

Rationale: This method builds the piperazine ring directly from the aniline. While atom-economical, it utilizes bis(2-chloroethyl)amine (nitrogen mustard) , a severe blistering agent. This route is typically reserved for facilities equipped for handling high-potency hazardous materials.[2]

Reaction Scheme

Reagents: 3-Ethoxyaniline (m-Phenetidine) + Bis(2-chloroethyl)amine HCl

Detailed Protocol

CRITICAL SAFETY WARNING: Bis(2-chloroethyl)amine is a cytotoxic alkylating agent.[2] Full PPE (double nitrile gloves, face shield, respirator) and a functional fume hood are mandatory.[2] Decontaminate all glassware with 10% sodium thiosulfate.[2]

-

Preparation:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 3-Ethoxyaniline (1.0 equiv) and Bis(2-chloroethyl)amine hydrochloride (1.0 equiv) in n-Butanol (10 mL/g).

-

-

Cyclization:

-

Add anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv).[2]

-

Heat to reflux (approx. 118°C) for 24–48 hours.[2]

-

Mechanism:[2][5][6][7] The reaction proceeds via the formation of a transient aziridinium ion intermediate, which undergoes nucleophilic attack by the aniline nitrogen, followed by a second intramolecular cyclization.[2]

-

-

Work-up:

Salt Formation & Purification (Dihydrochloride)

Regardless of the synthesis route, the free base is an oil or low-melting solid. For stability and bioavailability, it is converted to the dihydrochloride salt.[2]

-

Dissolution: Dissolve the crude free base in a minimum amount of Ethanol or Diethyl Ether .[2]

-

Acidification:

-

Crystallization:

Analytical Characterization

Validate the identity and purity of the synthesized 1-(3-ethoxyphenyl)piperazine dihydrochloride .

Physical Properties[2][8]

-

Melting Point: ~214°C (Consistent with methoxy-analog literature values; experimental verification required for specific batch).

-

Solubility: Soluble in water, DMSO, and Methanol.[2] Insoluble in non-polar solvents.[2][9]

NMR Spectroscopy (Expected Signals)

-

1H NMR (D₂O, 400 MHz):

Quantitative Analysis

| Test | Method | Acceptance Criteria |

| Purity | HPLC (C18 Column, ACN:Water Gradient) | > 98.0% Area |

| Identity | MS (ESI+) | [M+H]+ = 207.15 (Free Base) |

| Counter-ion | Silver Nitrate Titration | 2.0 ± 0.1 eq.[1] Chloride |

References

-

Synthesis of Phenylpiperazines (Buchwald Method)

-

Source: BenchChem Application Notes.[2] "Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination."

-

-

Classical Cyclization Route (Nitrogen Mustard)

-

Physical Data & CAS Verification

-

Safety Data (Piperazine Dihydrochloride)

-

Mechanistic Insight (Buchwald-Hartwig)

Sources

- 1. (株)ファイン商事 | 登録化学品一覧 | ケムeデータ [jp.chem-edata.com]

- 2. swgdrug.org [swgdrug.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. youtube.com [youtube.com]

- 7. rsc.org [rsc.org]

- 8. guidechem.com [guidechem.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. 1-(3-Ethoxyphenyl)-piperazine dihydrochloride CAS#: 89989-06-0 [m.chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Characterization of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride

Abstract

This technical guide provides a comprehensive examination of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride, a member of the pharmacologically significant arylpiperazine class. While specific experimental data for this analog is not extensively published, this document synthesizes foundational chemical principles and analogous data from closely related structures to present a robust framework for its synthesis, structural elucidation, and analytical characterization. We delve into the causality behind synthetic strategies and the logic of applying a multi-technique analytical approach—including NMR, MS, IR, and HPLC—to ensure unambiguous structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound for its application as a research tool, reference standard, or synthetic intermediate.

Introduction: The Significance of the Arylpiperazine Scaffold

The arylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, renowned for its versatile and modular nature which allows for systematic modifications to achieve desired pharmacological profiles.[1] These compounds are predominantly known as ligands for aminergic G protein-coupled receptors (GPCRs), targeting serotonin, dopamine, and adrenergic receptors.[1] This activity makes them crucial components in the development of therapeutics for a range of central nervous system (CNS) disorders, including depression, anxiety, and schizophrenia.[1][2] Furthermore, emerging research has highlighted the potential of arylpiperazines as anticancer and antimicrobial agents.[3][4]

1-(3-Ethoxyphenyl)piperazine Dihydrochloride (CAS No. 89989-06-0) belongs to this important class.[5][6][7] It consists of a piperazine ring N-substituted with a 3-ethoxyphenyl group. The molecule is supplied as a dihydrochloride salt, a common practice in pharmaceutical chemistry to enhance aqueous solubility, improve stability, and facilitate handling of the crystalline solid. A thorough understanding of its molecular structure is the cornerstone of any research or development effort, ensuring identity, purity, and reproducibility of experimental outcomes.

Physicochemical and Molecular Properties

The fundamental properties of 1-(3-Ethoxyphenyl)piperazine Dihydrochloride are summarized below. The data for the free base is derived from available chemical databases, while the properties of the dihydrochloride salt are calculated or inferred from closely related analogs.

| Property | Value | Source / Rationale |

| Chemical Name | 1-(3-Ethoxyphenyl)piperazine dihydrochloride | [5] |

| CAS Number | 89989-06-0 | [5] |

| Molecular Formula | C₁₂H₂₀Cl₂N₂O | Calculated from free base |

| Molecular Weight | 279.21 g/mol | Calculated from free base MW (206.28 g/mol )[5] |

| Appearance | White to off-white crystalline solid | Inferred from analogous piperazine salts |

| Solubility | Soluble in water and other polar solvents | Dihydrochloride salt form enhances polarity |

| Predicted pKa | 8.93 ± 0.10 | Predicted for the free base[5] |

| Predicted Boiling Point | 356.7 ± 27.0 °C | Predicted for the free base[5] |

Synthesis and Purification: A Validated Approach

Causality of Synthetic Choice: The synthesis of N-arylpiperazines is a well-established field in organic chemistry. The most direct and reliable methods involve the formation of the crucial nitrogen-aryl carbon bond. Palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) are highly efficient for this purpose, offering excellent yields and tolerance for a wide range of functional groups.[8] An alternative, classical approach is nucleophilic aromatic substitution, though it often requires more forcing conditions.

The following protocol outlines a robust and reproducible synthesis pathway, culminating in the formation of the stable dihydrochloride salt.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis and purification of the target compound.

Detailed Experimental Protocol

This protocol is a representative method based on established procedures for analogous compounds.[8][9][10]

-

Reaction Setup: To a dry, three-necked flask under an inert nitrogen atmosphere, add 1-bromo-3-ethoxybenzene (1.0 eq.), piperazine (1.5 eq.), sodium tert-butoxide (1.4 eq.), a palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), and a phosphine ligand (e.g., 4 mol% BINAP).

-

Solvent Addition: Add anhydrous toluene via cannula to the flask.

-

Reaction: Heat the mixture with vigorous stirring to 100 °C and maintain for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

-

Extraction: Separate the organic layer. Wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free base.

-

Purification & Salt Formation: Dissolve the crude product in a minimal amount of isopropanol. Slowly add a solution of hydrochloric acid in isopropanol (2.2 eq.) with stirring.

-

Crystallization: Cool the mixture in an ice bath to induce crystallization. Collect the resulting precipitate by vacuum filtration.

-

Final Drying: Wash the solid with cold diethyl ether and dry under high vacuum to yield 1-(3-Ethoxyphenyl)piperazine Dihydrochloride as a crystalline solid.

Structural Elucidation and Analytical Workflow

Unambiguous confirmation of the molecular structure and assessment of purity requires a suite of orthogonal analytical techniques. Each method provides unique and complementary information.[11]

Caption: A multi-technique workflow for comprehensive structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H and ¹³C NMR are the most powerful techniques for elucidating the precise atomic connectivity of a molecule.[12] They provide definitive evidence of the ethoxy group, the 1,3-substitution pattern on the phenyl ring, and the integrity of the piperazine core.

| Expected ¹H NMR Signals (in D₂O) | Expected Multiplicity | Assignment |

| ~7.3 ppm | Triplet (t) | Ar-H |

| ~6.9 ppm | Multiplet (m) | 3 x Ar-H |

| ~4.1 ppm | Quartet (q) | -O-CH₂ -CH₃ |

| ~3.5 ppm | Broad Multiplet | 4H, Piperazine |

| ~3.3 ppm | Broad Multiplet | 4H, Piperazine |

| ~1.4 ppm | Triplet (t) | -O-CH₂-CH₃ |

| Expected ¹³C NMR Signals (in D₂O) | Assignment |

| ~159 ppm | Ar-C-O |

| ~148 ppm | Ar-C-N |

| ~131 ppm | Ar-CH |

| ~114 ppm | Ar-CH |

| ~108 ppm | Ar-CH |

| ~105 ppm | Ar-CH |

| ~64 ppm | -O-CH₂ -CH₃ |

| ~48 ppm | Piperazine-CH₂ |

| ~43 ppm | Piperazine-CH₂ |

| ~14 ppm | -O-CH₂-CH₃ |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the ionized parent molecule, serving as a primary confirmation of the chemical formula. High-resolution MS (HRMS) can determine the elemental composition with high confidence. Fragmentation patterns offer corroborating structural evidence.[13]

| Parameter | Expected Value | Rationale |

| Ionization Mode | Electrospray (ESI+) | Ideal for pre-charged amine salts |

| Expected m/z (M+H)⁺ | 207.1494 | For the free base [C₁₂H₁₉N₂O]⁺ |

| Key Fragments | m/z 150, 135, 56 | Based on typical fragmentation of related arylpiperazines (e.g., loss of piperazine fragments)[13] |

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups, providing a characteristic "fingerprint" for the molecule.

| Expected Absorption Bands (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-2700 | N⁺-H Stretch (broad) | Secondary ammonium salt |

| ~2980-2850 | C-H Stretch (aliphatic) | Ethoxy & Piperazine CH₂ |

| ~1600, 1580 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch (asymmetric) | Aryl-alkyl ether |

| ~1050 | C-O-C Stretch (symmetric) | Aryl-alkyl ether |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Rationale: HPLC is the gold standard for determining the purity of pharmaceutical compounds and separating the main component from any synthesis-related impurities or degradation products.[14] A validated reverse-phase method provides quantitative purity data.

Self-Validating HPLC Protocol:

-

System: HPLC with UV/Diode Array Detector.

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm and 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 Water:Acetonitrile mixture to a concentration of ~0.5 mg/mL.

-

Acceptance Criteria: Purity should be ≥98% (by area percent) with no single impurity >0.5%.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1-(3-Ethoxyphenyl)piperazine Dihydrochloride is not widely available, data from the closely related methoxy analog can be used for preliminary hazard assessment.[15][16]

-

GHS Hazard Statements (Anticipated):

-

Precautionary Measures:

-

Engineering Controls: Handle in a well-ventilated area, preferably a fume hood.[17]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles, and a lab coat.[18]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.[19] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16] Piperazine salts can be hygroscopic; protect from moisture.[20]

-

Conclusion

1-(3-Ethoxyphenyl)piperazine Dihydrochloride is a structurally defined member of the pharmacologically relevant arylpiperazine class. This guide has established a comprehensive framework for its identity, synthesis, and characterization. By leveraging established chemical principles and data from analogous compounds, a clear pathway for its preparation via palladium-catalyzed N-arylation and subsequent purification has been detailed. The structural integrity of the final compound is best validated through a combination of NMR spectroscopy for connectivity, mass spectrometry for molecular weight, and IR spectroscopy for functional group confirmation. Finally, a robust HPLC method is essential for ensuring the high purity required for scientific research and development applications.

References

-

PubChem. (n.d.). 1-(3-Methoxyphenyl)piperazine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(10), 1483.

-

Thermo Fisher Scientific. (2010). Safety Data Sheet: Piperazine, anhydrous. Retrieved from [Link]

- Işık, S., et al. (2023). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Molecules, 28(13), 5003.

-

Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. PMC. Retrieved from [Link]

- Zuba, D., & Sekuła, K. (2013). Determination of piperazine derivatives in “Legal Highs”.

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Wenzel, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. PMC. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

- Kumar, V., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Frontiers in Chemistry, 10, 966020.

- ResearchGate. (n.d.). A General and Convenient Synthesis of N-Aryl Piperazines.

- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.

-

Szałata, A., et al. (2012). Arylpiperazine dopamineric ligands protect neuroblastoma cells from nitric oxide (NO)-induced mitochondrial damage and apoptosis. PubMed. Retrieved from [Link]

- ResearchGate. (n.d.). Discovery of Arylpiperazines with Broad‐Spectrum Antimicrobial Activity and Favorable Pharmacokinetic Profiles.

-

Andreozzi, G., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Retrieved from [Link]

- NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination.

- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.

-

2a biotech. (n.d.). 1-(3-ETHOXYPHENYL)PIPERAZINE DIHYDROCHLORIDE. Retrieved from [Link]

-

LookChem. (n.d.). 2-(Azetidin-3-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine;dihydrochloride Suppliers. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 89989-06-0 CAS MSDS (1-(3-Ethoxyphenyl)-piperazine dihydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2abiotech.net [2abiotech.net]

- 7. echemi.com [echemi.com]

- 8. Piperazine synthesis [organic-chemistry.org]

- 9. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. 1-(3-Methoxyphenyl)piperazine dihydrochloride | C11H18Cl2N2O | CID 81429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

- 20. PIPERAZINE DIHYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Spectroscopic Guide to 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride: Structure Elucidation for the Modern Researcher

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride, a compound of interest in pharmaceutical research and development. As a member of the phenylpiperazine class, this molecule and its analogues are investigated for a variety of pharmacological activities.[1] The dihydrochloride salt form is often utilized to enhance solubility and stability, making it a common subject of study in drug formulation.[2]

This document is structured to offer not just raw data, but a cohesive narrative that explains the "why" behind the "how" of spectroscopic analysis. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing both predicted data based on analogous compounds and detailed, field-proven protocols for data acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride possesses a core structure featuring a piperazine ring linked to an ethoxy-substituted phenyl group. The presence of two hydrochloride moieties significantly influences its spectroscopic behavior, particularly in NMR and IR spectroscopy, due to the protonation of the two nitrogen atoms in the piperazine ring.

Our analytical journey begins with a logical workflow designed for comprehensive structural confirmation.

Caption: A typical workflow for the spectroscopic identification of a small molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a dihydrochloride salt like our target compound, the choice of solvent is critical. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are common choices due to their ability to dissolve polar salts.[3] The protonation of the piperazine nitrogens will lead to downfield shifts of the adjacent protons compared to the free base.

Predicted ¹H NMR Data

The following table outlines the predicted proton NMR chemical shifts (δ) for 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride, based on data from structurally similar compounds.[4][5]

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| H-2', H-6' (Aromatic) | 7.2 - 7.4 | m | 2H | Aromatic protons ortho to the piperazine substituent. |

| H-4', H-5' (Aromatic) | 6.8 - 7.0 | m | 2H | Aromatic protons meta and para to the piperazine substituent. |

| -OCH₂CH₃ | 4.0 - 4.2 | q | 2H | Methylene protons of the ethoxy group. |

| Piperazine (ring) | 3.2 - 3.6 | m | 8H | Protons on the piperazine ring, likely appearing as a complex multiplet due to protonation. |

| -OCH₂CH₃ | 1.3 - 1.5 | t | 3H | Methyl protons of the ethoxy group. |

Predicted ¹³C NMR Data

The predicted carbon-13 NMR data is presented below, offering insight into the carbon framework of the molecule.

| Assignment | Predicted δ (ppm) | Notes |

| C-1' (Aromatic) | ~150 | Carbon attached to the piperazine ring. |

| C-3' (Aromatic) | ~160 | Carbon attached to the ethoxy group. |

| C-5' (Aromatic) | ~130 | Aromatic CH. |

| C-2', C-4', C-6' (Aromatic) | 115 - 125 | Aromatic CHs. |

| -OCH₂CH₃ | ~64 | Methylene carbon of the ethoxy group. |

| Piperazine (ring) | 45 - 55 | Carbons of the piperazine ring. |

| -OCH₂CH₃ | ~15 | Methyl carbon of the ethoxy group. |

Experimental Protocol for NMR Data Acquisition

This protocol provides a robust method for obtaining high-quality NMR spectra of hydrochloride salts.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 1-(3-Ethoxy-phenyl)-piperazine dihydrochloride.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.[6]

-

Ensure complete dissolution, using gentle vortexing if necessary.

-

-

Instrument Setup:

-

Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

Tune and shim the probe to the specific sample and solvent.

-

Acquire a standard ¹H NMR spectrum.

-

Subsequently, acquire a ¹³C NMR spectrum. For enhanced sensitivity, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

To confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

-

Caption: A streamlined workflow for comprehensive NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For a solid sample like 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride, the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR) are common sample preparation techniques.[7][8]

Predicted IR Absorption Bands

The following table lists the key predicted IR absorption bands and their corresponding functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| 3100 - 2800 | Strong, Broad | N-H stretch (salt) | The broadness is characteristic of the amine salt. |

| 3000 - 2850 | Medium | C-H stretch (aromatic & aliphatic) | Overlaps with the N-H stretch. |

| ~1600, ~1500 | Medium | C=C stretch (aromatic) | Characteristic of the phenyl ring. |

| ~1250 | Strong | C-O stretch (aryl ether) | Indicative of the ethoxy group attached to the phenyl ring. |

| ~1100 | Strong | C-N stretch | Associated with the piperazine ring. |

Experimental Protocol for FTIR Data Acquisition (KBr Pellet Method)

-

Sample Preparation:

-

Grind 1-2 mg of the compound to a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry KBr powder and mix thoroughly.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For a pre-charged species like a dihydrochloride salt, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrum Data

-

Molecular Ion: The expected molecular weight of the free base, 1-(3-Ethoxy-phenyl)-piperazine, is 206.29 g/mol . In positive ion ESI-MS, the base peak would likely be the protonated molecule [M+H]⁺ at m/z 207.30.

-

Major Fragments: Phenylpiperazines exhibit characteristic fragmentation patterns.[9][10] Cleavage of the piperazine ring and the bond between the phenyl ring and the piperazine nitrogen are common pathways.[10]

| Predicted m/z | Possible Fragment |

| 207.30 | [M+H]⁺ |

| 179.24 | [M+H - C₂H₄]⁺ |

| 135.15 | [M+H - C₄H₈N₂]⁺ |

| 107.11 | [C₇H₇O]⁺ |

| 70.08 | [C₄H₈N]⁺ |

| 56.07 | [C₃H₆N]⁺ |

Experimental Protocol for ESI-MS Data Acquisition

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.

-

-

Instrument Parameters (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3-4 kV.

-

Nebulizing Gas: Nitrogen.

-

Drying Gas Temperature: 250-350 °C.

-

Mass Range: Scan from m/z 50 to 500.

-

Caption: A simplified representation of potential MS fragmentation.

Conclusion

The combination of NMR, IR, and MS provides a powerful toolkit for the unambiguous identification and structural confirmation of 1-(3-Ethoxy-phenyl)-piperazine Dihydrochloride. The predicted data and detailed protocols within this guide offer a solid foundation for researchers. It is imperative to correlate the data from all three techniques to build a self-validating and trustworthy structural assignment. While the provided data is based on sound chemical principles and analogous compounds, experimental verification remains the gold standard in chemical analysis.

References

-

Chem-Impex. 1-[3-(2-Methoxy-ethoxy)phenyl]piperazine dihydrochloride. [Link]

-

SWGDrug. 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

-

Stoyanov, N., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]

-

Yılmaz, F., & Büyüktürk, S. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(11), 987-996. [Link]

-

United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

-

Ko, Y., et al. (2011). Differentiation of Methylenedioxybenzylpiperazines and Ethoxybenzylpiperazines by GC-IRD and GC-MS. Journal of Forensic Sciences, 56(6), 1509-1515. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Eskişehir Technical University Journal of Science and Technology A–Applied Sciences and Engineering, 20(2), 132-142. [Link]

-

Gökmen, Z., et al. (2018). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one). Molbank, 2018(4), M1017. [Link]

-

SWGDrug. 1-(3-METHOXYPHENYL)PIPERAZINE. [Link]

-

Welz, A., et al. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [Link]

-

Harris, R. K., et al. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(24), 5287-5297. [Link]

-

Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1016-1025. [Link]

-

DePaoli, G., et al. (2020). Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Forensic chemistry, 20, 100262. [Link]

-

Li, G., et al. (2011). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 16(12), 10146-10156. [Link]

-

Petris, O. R., et al. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. Journal of mass spectrometry, 36(9), 993-1000. [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. [Link]

-

Widdifield, C. M., & Bryce, D. L. (2014). 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm, 16(24), 5287-5297. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). [Link]

-

Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical development and technology, 18(5), 1016-1025. [Link]

-

Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design, 18(3), 1839-1847. [Link]

-

Kazarian, S. G., & Chan, K. A. (2016). ATR-FTIR spectroscopic imaging to study drug release and tablet dissolution. International journal of pharmaceutics, 512(1), 227-241. [Link]

-

Zhu, N., et al. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 41(5), 569-577. [Link]

-

Reddit. (2023). 1H-NMR of Cyclopropylamine HCl salt. [Link]

-

Gökmen, Z., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

-

ResearchGate. 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][2][4]oxazine. [Link]

-

Welz, A., et al. (2021). Chemical structures, precursor ions, [M+H] + and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [Link]

-

Rocky Mountain Labs. (2024). How to Prepare Samples for FTIR Testing. [Link]

-

BioChromato. (2018). NMR solvent selection - that also allows sample recovery. [Link]

-

DeRuiter, J., et al. (2004). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Journal of Forensic Sciences, 49(1), 81-90. [Link]

-

Li, D., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic resonance in chemistry, 43(10), 849-851. [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. chemimpex.com [chemimpex.com]

- 3. 1-(3-Chlorophenyl)piperazine hydrochloride(65369-76-8) 1H NMR spectrum [chemicalbook.com]

- 4. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. NMR solvent selection - that also allows sample recovery [biochromato.com]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. researchgate.net [researchgate.net]

- 10. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

Biological Activity of 1-(3-Ethoxy-phenyl)-piperazine

Content Type: Technical Guide & Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary: The Phenylpiperazine Scaffold

1-(3-Ethoxy-phenyl)-piperazine (3-EPP) represents a specific structural iteration of the phenylpiperazine class—a "privileged scaffold" in neuropsychopharmacology. Unlike its widely controlled analog 1-(3-chlorophenyl)piperazine (mCPP), 3-EPP offers a distinct steric and electronic profile driven by the meta-ethoxy substituent.

This guide details the biological activity of 3-EPP, focusing on its high-affinity interactions with serotonin (5-HT) receptors, its off-target adrenergic activity, and its utility as a fragment in the design of multi-target ligands for anxiety, depression, and neurodegenerative disorders.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| IUPAC Name | 1-(3-ethoxyphenyl)piperazine |

| Molecular Formula | C₁₂H₁₈N₂O |

| Molecular Weight | 206.28 g/mol |

| LogP (Predicted) | ~2.1 - 2.5 (Lipophilic, BBB-permeable) |

| pKa (Piperazine N) | ~9.0 (Protonated at physiological pH) |

| Key Structural Feature | Meta-substituted aromatic ring (critical for 5-HT selectivity) |

Pharmacodynamics: Receptor Affinity & Signaling

The biological activity of 3-EPP is defined by its ability to mimic the indole nucleus of serotonin. The 3-ethoxy substituent acts as an electron-donating group (EDG) via resonance, contrasting with the electron-withdrawing nature of the chloro- group in mCPP.

Serotonin 5-HT1A Receptor (Primary Target)

The meta-substitution pattern is highly favorable for 5-HT1A binding.

-

Mechanism: 3-EPP acts as a ligand for the orthosteric binding site of the 5-HT1A receptor.

-

Affinity: Structure-Activity Relationship (SAR) data for 3-substituted phenylpiperazines indicates low nanomolar affinity (

). -

Signaling: Upon binding, 3-EPP derivatives typically function as partial agonists . They stabilize the active conformation of the G-protein coupled receptor (GPCR), triggering

protein dissociation.

Off-Target Activity (Selectivity Profile)

-

-Adrenergic Receptors: A common liability of phenylpiperazines.[1][2] The protonated nitrogen interacts with Asp113 in the adrenergic pocket. The bulkier ethoxy group (vs. methoxy) may slightly reduce this affinity but does not eliminate it (

-

5-HT2C Receptor: Likely retains agonist activity similar to mCPP, contributing to potential anorectic or anxiogenic side effects if not optimized via linker attachment.

Signal Transduction Pathway

The following diagram illustrates the downstream effects of 3-EPP binding to the 5-HT1A receptor, leading to neuronal hyperpolarization.

Figure 1: 5-HT1A signaling cascade activated by 3-EPP, leading to inhibition of cAMP and membrane hyperpolarization.

Structure-Activity Relationship (SAR) Analysis

The "Meta-Effect" is crucial for differentiating 3-EPP from other isomers.

| Substitution Position | Electronic Effect | Steric Bulk | 5-HT1A Affinity | Selectivity (vs |

| Ortho (2-ethoxy) | Steric clash with receptor helix | High | Moderate ( | Low |

| Meta (3-ethoxy) | Optimal resonance/inductive balance | Moderate | High ( | Moderate |

| Para (4-ethoxy) | Extension into deep pocket | High | Low ( | High |

Key Insight: The 3-ethoxy group provides a lipophilic anchor that fits the hydrophobic pocket of the 5-HT1A receptor better than the 2-position, while avoiding the steric penalty of para-substitution.

Experimental Protocols

Synthesis: Buchwald-Hartwig Cross-Coupling

To ensure high biological activity, the compound must be free of aniline impurities. The modern standard for synthesis is Palladium-catalyzed cross-coupling.

Reagents:

-

1-Bromo-3-ethoxybenzene (Substrate)

-

Piperazine (Amine source, use 2-3 eq to prevent bis-arylation)

-

Pd₂(dba)₃ / BINAP (Catalyst/Ligand system)

-

NaOtBu (Base)

-

Toluene (Solvent)

Workflow:

-

Inert Atmosphere: Purge reaction vessel with Argon.

-

Coupling: Combine reagents in toluene at 100°C for 12-18 hours.

-

Workup: Filter through Celite to remove Pd. Acid/Base extraction is critical to isolate the secondary amine product from unreacted starting materials.

-

Salt Formation: Convert to hydrochloride salt (HCl) using ethereal HCl for stability in biological assays.

In Vitro Binding Assay (Radioligand Displacement)

Objective: Determine

-

Tissue Preparation: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells expressing human 5-HT1A.

-

Radioligand:

-8-OH-DPAT (0.5 nM). -

Non-specific Binding: Define using 10 µM Serotonin (5-HT).

-

Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4) containing 5 mM MgCl₂.

-

Termination: Rapid filtration over GF/B filters.

-

Analysis: Calculate

from displacement curves and convert to

Pharmacokinetics & Metabolism (ADME)

-

Metabolism: The ethoxy group is a primary site for metabolic attack.

-

Phase I: O-dealkylation by CYP2D6/CYP3A4 yields 1-(3-hydroxyphenyl)piperazine . This metabolite is more polar and typically cleared renally.

-

-

Bioavailability: The ethoxy group increases lipophilicity compared to the hydroxy metabolite, enhancing blood-brain barrier (BBB) penetration.

-

Toxicity: Unlike chloro-substituted analogs (mCPP), 3-EPP does not generate reactive chlorinated metabolites, potentially offering a cleaner safety profile.

References

-

Lopez-Rodriguez, M. L., et al. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 3D-QSAR of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. Journal of Medicinal Chemistry.[3]

-

Kowalski, T., et al. (2023).[4] Multimethod Approach to Understanding the Different Affinity for the 5-HT1A Receptor of Three Regioisomers of Novel Arylpiperazine Salicylamide Ligand. ACS Omega.

-

Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[5] Part 15: 5-HT1A and 5-HT2 receptor affinity of some 1-(3-substituted phenyl)piperazines. Archiv der Pharmazie.

-

PubChem. (n.d.).[6] 1-(3-Ethoxyphenyl)piperazine Compound Summary. National Library of Medicine.

-

Glennon, R. A., et al. (1986).[3] Synthesis and evaluation of phenyl- and benzoylpiperazines as potential serotonergic agents.[3] Journal of Medicinal Chemistry.[3]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Trazodone - Wikipedia [en.wikipedia.org]

- 3. Evaluation of phenylpiperazines as targeting agents for neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]

- 6. 1-[(3-Ethoxyphenyl)methyl]-3,5-dimethylpiperazine | C15H24N2O | CID 63863330 - PubChem [pubchem.ncbi.nlm.nih.gov]

Pharmacological Profile of Ethoxy-Phenylpiperazine Derivatives

[1][2][3][4][5][6][7]

Executive Summary: The Phenylpiperazine Scaffold

The phenylpiperazine moiety represents a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for a diverse array of ligands targeting G-protein coupled receptors (GPCRs), specifically within the serotonergic (5-HT) and adrenergic systems.

This technical guide focuses on ethoxy-phenylpiperazine (EPP) derivatives. While often overshadowed by their methoxy-substituted counterparts (e.g., the o-methoxyphenylpiperazine moiety in Naftopidil), ethoxy derivatives exhibit distinct lipophilic and steric profiles that modulate receptor subtype selectivity. The pharmacological activity of EPPs is strictly regiospecific:

-

Ortho-substitution (1-(2-ethoxyphenyl)piperazine): Predominantly

-adrenergic antagonism with secondary 5-HT -

Para-substitution (1-(4-ethoxyphenyl)piperazine): Predominantly serotonin transporter (SERT) modulation and 5-HT agonism (psychoactive profile).

-

Meta-substitution (1-(3-ethoxyphenyl)piperazine): Mixed 5-HT agonist activity (often 5-HT

preference), mimicking the anxiogenic profile of mCPP.

Structural Biology & Structure-Activity Relationship (SAR)

The addition of an ethoxy group (-OCH

Regioisomer Impact on Selectivity[8]

| Derivative | Structure Code | Primary Target | Secondary Target | Pharmacological Class |

| 1-(2-ethoxyphenyl)piperazine | o-EPP | 5-HT | Antihypertensive / BPH Agent | |

| 1-(4-ethoxyphenyl)piperazine | p-EPP | SERT (Releaser/Inhibitor) | 5-HT | Psychoactive / Stimulant |

| 1-(3-ethoxyphenyl)piperazine | m-EPP | 5-HT | 5-HT | Anxiogenic / Research Tool |

The "Ortho Effect" in Adrenergic Binding

In

Pharmacodynamics: Receptor Profiles

Ortho-EPP: The Therapeutic Profile (BPH & Hypertension)

The o-EPP scaffold is functionally analogous to the o-methoxyphenylpiperazine (oMPP) moiety found in Naftopidil and Urapidil .

-

Mechanism: Competitive antagonism at postsynaptic

-adrenoceptors on vascular smooth muscle (vasodilation) and prostatic smooth muscle (reduced urethral resistance). -

5-HT

Crosstalk: o-EPP derivatives frequently exhibit nanomolar affinity for 5-HT

Comparative Binding Data (Reference Standards): Note: Values represent the scaffold class behavior based on homologous methoxy/ethoxy SAR studies.

| Receptor | Ligand Scaffold | Functional Outcome | |

| o-Methoxyphenylpiperazine (Naftopidil) | 3.7 | Antagonism (Prostate relaxation) | |

| o-Methoxyphenylpiperazine (Naftopidil) | 1.2 | Antagonism (Bladder stability) | |

| 5-HT | o-Ethoxyphenylpiperazine (Derivative) | 2 - 20 | Partial Agonism (Anxiolysis) |

| o-Ethoxyphenylpiperazine | > 1000 | Low Affinity (Selectivity window) |

Para-EPP: The Psychoactive Profile

The p-EPP derivative functions as a monoamine releasing agent, sharing a mechanism with p-methoxyphenylpiperazine (MeOPP).

-

Mechanism: Substrate for the Serotonin Transporter (SERT). It enters the presynaptic neuron and triggers the reversal of the transporter, flooding the synapse with serotonin (non-exocytotic release).

-

Potency: Generally less potent than benzylpiperazine (BZP) or trifluoromethylphenylpiperazine (TFMPP), but acts synergistically in "party pill" mixtures.

Signaling Pathways

The following diagram illustrates the divergent signaling cascades activated by these derivatives.

Figure 1: Divergent signaling mechanisms. Ortho-EPP blocks Gq-coupled

Pharmacokinetics & Metabolism[5][7][9][10]

Metabolic stability is a key differentiator between ethoxy and methoxy derivatives. The ethoxy group undergoes O-dealkylation via hepatic Cytochrome P450 enzymes.[1]

Metabolic Pathway (O-Dealkylation)

The primary metabolic route is the cleavage of the ether linkage, yielding the corresponding hydroxyphenylpiperazine.

-

Enzyme: CYP2D6 is the high-affinity catalyst for this reaction.

-

Polymorphism Risk: Due to CYP2D6 involvement, plasma levels of EPP derivatives can vary significantly between "Poor Metabolizers" (PM) and "Extensive Metabolizers" (EM).

-

Active Metabolites: The resulting hydroxy-phenylpiperazines (e.g., 1-(2-hydroxyphenyl)piperazine) often retain receptor affinity but have reduced blood-brain barrier (BBB) permeability due to the phenolic hydroxyl group.

Figure 2: Primary metabolic clearance pathway via O-dealkylation.

Experimental Protocols

To validate the pharmacological profile of a novel EPP derivative, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay ( -Adrenergic)

Objective: Determine

-

Tissue Preparation: Harvest rat cerebral cortex (rich in

). Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000 -

Radioligand: Use [

H]Prazosin (0.2 - 0.5 nM). Prazosin is the gold standard -

Non-Specific Binding (NSB): Define using 10

M Phentolamine. -

Incubation: Incubate homogenate, radioligand, and varying concentrations of the EPP test compound (

to -

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional [ S]GTP S Binding (5-HT )

Objective: Determine if the EPP derivative is an agonist, partial agonist, or antagonist at 5-HT

-

System: CHO cells stably expressing human 5-HT

receptors. -

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl

, 20 -

Incubation: Mix membranes (10-20

g protein) with [-

Agonist Mode: Test compound alone.

-

Antagonist Mode: Test compound + 100 nM 8-OH-DPAT (reference agonist).

-

-

Duration: 30 min at 30°C.

-

Readout: Filtration and scintillation counting.

-

Interpretation:

-

Agonist: Increases CPM above basal.

-

Antagonist: No increase alone; inhibits 8-OH-DPAT signal.

-

Inverse Agonist: Decreases CPM below basal (rare for this scaffold).

-

References

-

Hamon, M., et al. (1990).[3] Pharmacological properties of 5-HT1A receptors. Annals of the New York Academy of Sciences. Link

-

Takei, K., et al. (1999).[4] Naftopidil, a novel alpha1-adrenoceptor antagonist, displays high affinity for the human alpha1D-adrenoceptor subtype. Japanese Journal of Pharmacology. Link

-

Staack, R.F., & Maurer, H.H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism. Link

-

López-Rodríguez, M.L., et al. (1997).[5] Synthesis and structure-activity relationships of a new model of arylpiperazines. Journal of Medicinal Chemistry. Link

-

Marona, H., et al. (2011). Synthesis, alpha-adrenoceptors affinity and alpha 1-adrenoceptor antagonistic properties of some 1,4-substituted piperazine derivatives. Die Pharmazie.[6][7] Link

Sources

- 1. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LT3038B - Heterobicyclic compounds - Google Patents [patents.google.com]

- 4. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

- 5. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 7. 1-(4-Methoxyphenyl)piperazine | C11H16N2O | CID 269722 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-vitro activity of 1-(3-Ethoxy-phenyl)-piperazine

Technical Guide: Pharmacological Profiling and In-Vitro Activity of 1-(3-Ethoxy-phenyl)-piperazine

Executive Summary

1-(3-Ethoxy-phenyl)-piperazine (CAS: 89989-06-0) is a substituted arylpiperazine derivative serving as a critical chemical probe in neuropsychopharmacology.[1] Structurally analogous to well-characterized ligands like mCPP (1-(3-chlorophenyl)piperazine) and TFMPP, this compound is primarily utilized to interrogate Serotonin (5-HT) receptor subtypes and Alpha-adrenergic receptors .[1]

Its specific meta-ethoxy substitution pattern imparts unique steric and electronic properties that differentiate its binding profile from smaller halogenated analogs.[1] While often employed as a building block in the synthesis of complex antipsychotics (e.g., naftopidil analogs), its standalone activity as a non-selective 5-HT receptor ligand (with high affinity for 5-HT

Chemical Identity & Physicochemical Properties

Before initiating in-vitro assays, the compound must be characterized to ensure experimental reproducibility.[1]

| Property | Specification |

| IUPAC Name | 1-(3-ethoxyphenyl)piperazine |

| Common Abbreviation | 3-EtO-PP |

| CAS Number | 89989-06-0 |

| Molecular Formula | C |

| Molecular Weight | 206.29 g/mol (Free base) |

| Solubility | Low in water (Free base); Soluble in DMSO (>10 mM), Ethanol.[1] Typically supplied as Dihydrochloride salt for aqueous stability.[1] |

| pKa (Calculated) | ~8.8 (Piperazine secondary amine), ~4.5 (Aniline-like nitrogen) |

Formulation Protocol for In-Vitro Use:

-

Stock Solution: Dissolve 10 mg of the dihydrochloride salt in 1 mL of 100% DMSO to yield a ~40 mM stock.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid freeze-thaw cycles.

-

Working Solution: Dilute serially in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Ensure final DMSO concentration in the assay well is <0.1% to prevent solvent interference.[1]

Pharmacological Mechanism: The "Privileged Scaffold"[1]

The phenylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, capable of mimicking the ethylamine side chain of biogenic amines (serotonin, dopamine, norepinephrine).[1]

Mechanism of Action:

-

Protonated Nitrogen: The secondary amine of the piperazine ring (at physiological pH) forms a critical ionic bond with a conserved Aspartate residue (e.g., Asp3.[1]32) in the transmembrane domain of GPCRs.[1]

-

Aromatic Interaction: The phenyl ring engages in pi-pi stacking interactions within the receptor's hydrophobic pocket.[1]

-

3-Position (Meta) Substitution:

-

5-HT

Affinity: Research indicates that meta-substitutions are highly favorable for 5-HT -

Selectivity (5-HT vs. Alpha-1): Bulky meta-substituents can enhance selectivity for 5-HT

over Alpha-1 adrenergic receptors, as the latter has a more restricted orthosteric site (Lopez-Rodriguez et al., J. Med.[1] Chem.).[1][2][3][4][5][6]

-

Visualization: Signaling Pathway & Interaction[1]

Caption: Putative signaling pathway for 3-substituted phenylpiperazines acting as partial agonists at the 5-HT1A receptor.[1]

In-Vitro Experimental Protocols

To rigorously define the activity of 1-(3-Ethoxy-phenyl)-piperazine, a tiered screening approach is required.[1]

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine the Equilibrium Dissociation Constant (

-

Membrane Preparation:

-

Assay Setup:

-

Incubation: 60 minutes at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculate

using non-linear regression (Sigmoidal dose-response). -

Convert to

using the Cheng-Prusoff equation:

-

Protocol B: [ S]GTP S Functional Assay (Efficacy)

Objective: Determine if the compound is an agonist, partial agonist, or antagonist.[1]

-

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit.[1] Non-hydrolyzable [ -

Reaction Mix:

-

Incubation: 30 minutes at 30°C.

-

Readout: Filter binding as above.

-

Interpretation:

Visualization: Experimental Workflow

Caption: Step-by-step decision tree for profiling the in-vitro activity of phenylpiperazine derivatives.

Data Analysis & Interpretation

When analyzing data for 1-(3-Ethoxy-phenyl)-piperazine, compare results against standard reference ligands to validate the assay system.

| Parameter | Definition | Interpretation for 3-EtO-PP |

| Concentration inhibiting 50% of specific radioligand binding.[1] | Lower value = Higher Potency.[1] Expect nM range for 5-HT | |

| Equilibrium dissociation constant (independent of ligand conc).[1] | The "true" affinity. Compare to mCPP ( | |

| Maximal response in functional assay (relative to full agonist).[1] | ||

| Hill Slope | Steepness of the binding curve.[1] | Slope |

Critical Note on Selectivity: Arylpiperazines are notoriously "promiscuous."[1] High affinity for 5-HT receptors often overlaps with Alpha-1 adrenergic antagonism.[1]

-

Selectivity Ratio: Calculate

.[1][7] -

If Ratio > 100: Highly Selective.[1]

-

If Ratio < 10: Non-selective (likely side effects in vivo, e.g., hypotension via Alpha-1 blockade).[1]

References

-

Lopez-Rodriguez, M. L., et al. (1997).[1] Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors.[1][3][5] Journal of Medicinal Chemistry.[1][3][4] Link

-

Glennon, R. A., et al. (1986).[1] 5-HT1A serotonin receptors.[1][3][5][7][8] Binding of phenylpiperazine derivatives. Journal of Medicinal Chemistry.[1][3][4] Link

-

PubChem Compound Summary. (2024). 1-(3-Ethoxyphenyl)piperazine (CID 59266).[1] National Center for Biotechnology Information.[1] Link[1]

-

Roth, B. L., et al. (2000).[1] The Psychoactive Drug Screening Program (PDSP) Database.[1] (Standard reference for Ki values of arylpiperazines). Link

Sources

- 1. Desmethylsildenafil | C21H28N6O4S | CID 135455980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(3-methoxypyridin-2-yl)piperazine dihydrochloride; CAS No.: 1187928-25-1 [chemshuttle.com]

- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1-(3-Ethoxyphenyl)-piperazine dihydrochloride CAS#: 89989-06-0 [m.chemicalbook.com]

- 7. Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship studies of CNS agents. Part III. On the bioactive conformations of 1-arylpiperazines at 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Ethoxy-Phenylpiperazine Derivatives in Modern Neuroscience Research: A Technical Guide

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for investigating ethoxy-phenylpiperazine derivatives in neuroscience. This document emphasizes the rationale behind experimental choices, ensuring a self-validating system of protocols and grounding key claims in authoritative sources.

Introduction: The Versatility of the Phenylpiperazine Scaffold

The N-phenylpiperazine subunit is a highly versatile scaffold in medicinal chemistry, particularly for targeting the central nervous system (CNS).[1] Its unique structure allows for modifications that can fine-tune its pharmacological properties, leading to the development of compounds with specific affinities for various neurotransmitter receptors.[2] Ethoxy-phenylpiperazine derivatives, a significant subclass, have garnered considerable attention for their potential to modulate serotonergic and dopaminergic systems, which are critically involved in the pathophysiology of numerous neuropsychiatric disorders.[3]

Section 1: Core Mechanism of Action - Modulating Serotonin and Dopamine Pathways

Ethoxy-phenylpiperazine derivatives primarily exert their effects by interacting with serotonin (5-HT) and dopamine (D2) receptors, acting as agonists, antagonists, or partial agonists.[4] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.

Serotonin Receptor Interaction

Many ethoxy-phenylpiperazine compounds exhibit high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptor subtypes.[5]

-

5-HT1A Receptor Agonism/Partial Agonism: Activation of 5-HT1A autoreceptors in the raphe nuclei reduces the firing rate of serotonergic neurons, leading to a decrease in serotonin release. Postsynaptically, 5-HT1A receptor activation in regions like the hippocampus and cortex is associated with anxiolytic and antidepressant effects.

-

5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors is a key mechanism of action for several atypical antipsychotics. This action is thought to contribute to their efficacy against the negative symptoms of schizophrenia and reduce the risk of extrapyramidal side effects.

-

5-HT2C Receptor Modulation: The 5-HT2C receptor is implicated in the regulation of mood, appetite, and reward pathways. Antagonism at this receptor can lead to the disinhibition of dopamine and norepinephrine release in the prefrontal cortex, potentially contributing to antidepressant and pro-cognitive effects.[6]

Dopamine D2 Receptor Interaction

The affinity of ethoxy-phenylpiperazine derivatives for D2 receptors is a crucial determinant of their potential antipsychotic activity. Partial agonism at D2 receptors, as seen with drugs like aripiprazole, offers a mechanism to stabilize the dopaminergic system, reducing hyperactivity in the mesolimbic pathway while potentially enhancing dopaminergic tone in the mesocortical pathway.

Downstream Signaling Cascades